1-(2-Bromoethoxy)-2-methylbenzene
Overview
Description
E-4080 is a small molecule drug initially developed by Eisai Co., Ltd. It is known for its role as a potassium channel agonist and voltage-gated calcium channel blocker. The compound has been studied for its potential therapeutic applications in nervous system diseases and cardiovascular diseases, particularly angina pectoris and cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: E-4080 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of E-4080 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce E-4080 in large quantities while maintaining consistent quality and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: E-4080 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Major Products Formed: The major products formed from these reactions include various derivatives of E-4080 with modified functional groups. These derivatives are studied for their improved pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of potassium channel agonists and calcium channel blockers.
- Employed in the development of new synthetic methodologies for similar compounds .
Biology:
- Investigated for its effects on cellular signaling pathways involving potassium and calcium channels.
- Studied for its potential neuroprotective effects in models of nervous system diseases .
Medicine:
- Evaluated for its antianginal and antiarrhythmic properties in preclinical and clinical studies.
- Potential therapeutic applications in treating cardiovascular diseases and nervous system disorders .
Industry:
- Utilized in the development of new pharmaceutical formulations and drug delivery systems.
- Applied in the production of high-performance materials with specific chemical properties .
Mechanism of Action
E-4080 exerts its effects by targeting potassium channels and voltage-gated calcium channels. As a potassium channel agonist, it enhances the flow of potassium ions across the cell membrane, leading to hyperpolarization and reduced excitability of neurons and cardiac cells. As a voltage-gated calcium channel blocker, it inhibits the influx of calcium ions, reducing cellular excitability and contractility .
Molecular Targets and Pathways:
Potassium Channels: E-4080 binds to specific potassium channels, promoting their opening and increasing potassium ion conductance.
Voltage-Gated Calcium Channels: E-4080 blocks these channels, preventing calcium ion entry and modulating cellular signaling pathways involved in muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Nifedipine: A calcium channel blocker used to treat hypertension and angina.
Isosorbide Dinitrate: A vasodilator used to prevent and treat angina pectoris.
Pinacidil: A potassium channel opener used as an antihypertensive agent.
E-4080’s combination of potassium channel agonism and calcium channel blockade offers a unique therapeutic profile, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRTJHEVCZIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364625 | |
Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-32-3 | |
Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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